molecular formula C8H6F3NO3 B2665769 3-(2,2,2-Trifluoroethoxy)isonicotinic acid CAS No. 1282537-87-4

3-(2,2,2-Trifluoroethoxy)isonicotinic acid

Cat. No.: B2665769
CAS No.: 1282537-87-4
M. Wt: 221.135
InChI Key: KWJGPITVQWOZDI-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol It is characterized by the presence of a trifluoroethoxy group attached to the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with trifluoroethanol under specific conditions. One common method involves the use of a fluorinated reagent such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5] triazene (TriTFET) to introduce the trifluoroethoxy group . The reaction is carried out in the presence of a base such as tetrabutylammonium fluoride in a solvent like acetonitrile, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoroethoxy group yields trifluoroacetic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the formation of the mycobacterial cell wall by targeting the enzyme InhA . The trifluoroethoxy group may enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethoxy)isonicotinic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and oxidative stability. These properties make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-12-2-1-5(6)7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGPITVQWOZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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